![molecular formula C13H17NO4S2 B12552115 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- CAS No. 831238-73-4](/img/structure/B12552115.png)
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This compound features a thiazolidine ring with a carbonyl group at the 4-position, a hydroxypropyl group at the 3-position, and a methylsulfonylphenyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- typically involves the cyclization of thiosemicarbazones with α-halo acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The methylsulfonylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antitubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to the disruption of cellular processes in pathogens, making it effective against various microbial infections .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazoles: Known for their trypanocidal and leishmanicidal activities.
5-Arylidene-4-thiazolidinones: Exhibits anticancer, antimicrobial, and antitubercular properties.
Uniqueness
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.
Propiedades
Número CAS |
831238-73-4 |
|---|---|
Fórmula molecular |
C13H17NO4S2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
3-(3-hydroxypropyl)-2-(4-methylsulfonylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NO4S2/c1-20(17,18)11-5-3-10(4-6-11)13-14(7-2-8-15)12(16)9-19-13/h3-6,13,15H,2,7-9H2,1H3 |
Clave InChI |
FAYXRZUJRCCVQP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


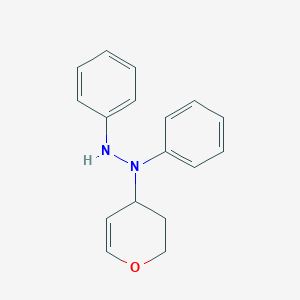
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

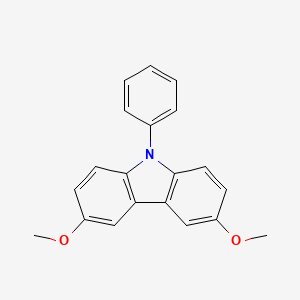

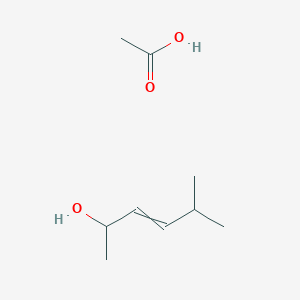
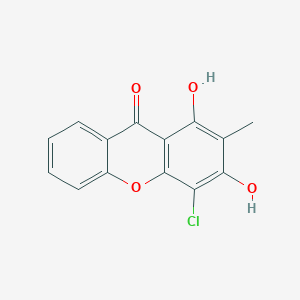
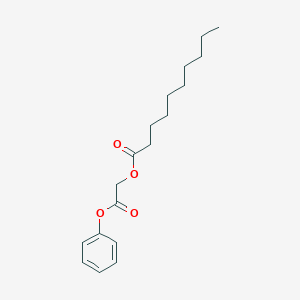
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
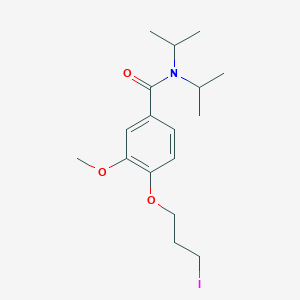
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
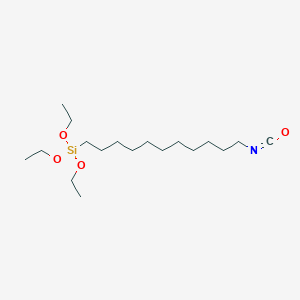
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
